molecular formula C23H21N3O5S B3538253 N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No. B3538253
M. Wt: 451.5 g/mol
InChI Key: PBTDTOQAYVTHLL-UHFFFAOYSA-N
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Description

“N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” is a chemical compound with the molecular formula C24H24N2O4S2 . The average mass of this compound is 468.588 Da and the monoisotopic mass is 468.117737 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . It has 6 H bond acceptors and 1 H bond donor . It also has 7 freely rotating bonds . Its ACD/LogP is 3.87 . Its polar surface area is 109 Å2 . Its molar volume is 338.8±5.0 cm3 .

Scientific Research Applications

Antimicrobial and Hemolytic Activity

One notable application of similar compounds is in antimicrobial and hemolytic activity research. A study focused on derivatives of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated notable activity against various microbial species. This research suggests potential for these compounds, including N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, in developing new antimicrobial agents (Gul et al., 2017).

Antifungal Agents

Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, closely related to the compound , revealed their effectiveness as broad-spectrum antifungal agents. These compounds showed significant in vitro activity against various fungal species and demonstrated efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

Tubulin Polymerization Inhibitors

A study on 2‐N‐aryl‐substituted benzenesulfonamidoacetamides, which share a structural similarity to the given compound, identified them as novel tubulin polymerization inhibitors. These compounds were found to have marked antitumor activities, suggesting potential applications in cancer research (Liu et al., 2012).

Enzyme Inhibitory Potential

The compound's analogs, featuring sulfonamides with benzodioxane and acetamide moieties, have shown enzyme inhibitory potential. This indicates potential applications in biochemical research, particularly in the study of enzyme-related processes and diseases (Abbasi et al., 2019).

properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c27-21(15-26-20-6-2-4-16-3-1-5-19(22(16)20)23(26)28)24-17-7-9-18(10-8-17)32(29,30)25-11-13-31-14-12-25/h1-10H,11-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTDTOQAYVTHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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